molecular formula C6H6F3N3O B12071927 6-(2,2,2-Trifluoroethoxy)pyridazin-3-amine CAS No. 1173150-11-2

6-(2,2,2-Trifluoroethoxy)pyridazin-3-amine

Cat. No.: B12071927
CAS No.: 1173150-11-2
M. Wt: 193.13 g/mol
InChI Key: ITGXVIZPXUBMLI-UHFFFAOYSA-N
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Description

6-(2,2,2-Trifluoroethoxy)pyridazin-3-amine is a fluorinated pyridazine derivative characterized by a trifluoroethoxy substituent at the 6-position and an amino group at the 3-position of the pyridazine ring. Pyridazines are six-membered heterocyclic compounds with two adjacent nitrogen atoms, which confer distinct electronic properties compared to pyridine or benzene analogs. The trifluoroethoxy group (-OCH₂CF₃) is a strongly electron-withdrawing substituent, enhancing the compound's metabolic stability and influencing its solubility and binding interactions. This compound is of interest in medicinal chemistry due to the prevalence of fluorine in pharmaceuticals for improving bioavailability and target affinity .

Properties

CAS No.

1173150-11-2

Molecular Formula

C6H6F3N3O

Molecular Weight

193.13 g/mol

IUPAC Name

6-(2,2,2-trifluoroethoxy)pyridazin-3-amine

InChI

InChI=1S/C6H6F3N3O/c7-6(8,9)3-13-5-2-1-4(10)11-12-5/h1-2H,3H2,(H2,10,11)

InChI Key

ITGXVIZPXUBMLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NN=C1N)OCC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,2,2-Trifluoroethoxy)pyridazin-3-amine typically involves the reaction of 3-aminopyridazine with 2,2,2-trifluoroethanol under specific conditions. One common method includes:

    Starting Materials: 3-aminopyridazine and 2,2,2-trifluoroethanol.

    Catalysts and Reagents: A suitable base such as potassium carbonate (K₂CO₃) and a solvent like dimethylformamide (DMF).

    Reaction Conditions: The reaction mixture is heated to a temperature range of 80-100°C for several hours to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 6-(2,2,2-Trifluoroethoxy)pyridazin-3-amine may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, enhancing the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-(2,2,2-Trifluoroethoxy)pyridazin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions can occur, where the trifluoroethoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

Pharmaceutical Applications

The unique structure of 6-(2,2,2-trifluoroethoxy)pyridazin-3-amine positions it as a promising candidate in drug development. Its derivatives have been investigated for various biological activities, including:

  • Antimicrobial Properties : Pyridazine derivatives have shown potential against bacterial and fungal pathogens. Studies indicate that compounds with similar structures can exhibit significant antibacterial activity, which may be attributed to their ability to disrupt microbial cell functions.
  • Anticancer Activity : Research has indicated that pyridazine derivatives may possess anticancer properties. For instance, compounds containing the pyridazine ring have been linked to the inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : Certain derivatives have demonstrated anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and pathways associated with inflammatory diseases.

Agrochemical Applications

In addition to pharmaceutical uses, 6-(2,2,2-trifluoroethoxy)pyridazin-3-amine is being explored for applications in agrochemicals:

  • Herbicides and Pesticides : The compound's unique chemical properties may allow it to serve as a basis for developing new herbicides or pesticides. Its trifluoroethoxy group can enhance the lipophilicity of the molecule, potentially improving its efficacy in agricultural applications.

Table 1: Summary of Biological Activities of Pyridazine Derivatives

Compound NameActivity TypeMechanism of ActionReference
6-(2,2,2-Trifluoroethoxy)pyridazin-3-amineAntibacterialDisruption of cell wall synthesis
3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazineAnticancerInduction of apoptosis in cancer cells
5-Bromo-pyridazine derivativesAnti-inflammatoryInhibition of TNF-alpha production

Case Study: Antimicrobial Activity

A study conducted on a series of pyridazine derivatives highlighted the antimicrobial efficacy of compounds similar to 6-(2,2,2-trifluoroethoxy)pyridazin-3-amine. The results indicated significant inhibition of growth against various strains of bacteria, suggesting that modifications to the pyridazine structure could enhance antimicrobial potency .

Mechanism of Action

The mechanism by which 6-(2,2,2-Trifluoroethoxy)pyridazin-3-amine exerts its effects involves its interaction with specific molecular targets. The trifluoroethoxy group enhances the compound’s lipophilicity, facilitating its passage through cellular membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Structural Notes Potential Applications
6-(2,2,2-Trifluoroethoxy)pyridazin-3-amine N/A C₆H₅F₃N₃O 192.14 (estimated) -NH₂ at C3; -OCH₂CF₃ at C6 Pyridazine ring with two adjacent N atoms Medicinal chemistry, kinase inhibitors
6-[2,2,2-Trifluoro-1-(trifluoromethyl)ethoxy]pyridazin-3-amine 1983467-24-8 C₇H₅F₆N₃O 261.12 -OCH(CF₃)₂ at C6 Hexafluoropropan-2-yloxy group High lipophilicity; CNS-targeting agents
6-(Trifluoromethoxy)pyridin-3-amine 317810-73-4 C₆H₅F₃N₂O 192.11 -NH₂ at C3; -OCF₃ at C6 Pyridine ring (single N atom) Agrochemical intermediates
6-Chloro-N-(2,2,2-trifluoroethyl)pyridazin-3-amine N/A C₆H₅ClF₃N₃ 211.57 -Cl at C6; -NHCH₂CF₃ at C3 Chloro and trifluoroethylamine groups Reactive intermediate for synthesis
3-(Chloromethyl)-6-(2,2,2-trifluoroethoxy)pyridazine N/A C₆H₄ClF₃N₂O 228.56 -CH₂Cl at C3; -OCH₂CF₃ at C6 Chloromethyl group for functionalization Prodrug development

Electronic and Steric Effects

  • Pyridazine vs. Pyridine: Pyridazine’s two adjacent nitrogen atoms create a more electron-deficient ring compared to pyridine, reducing π-electron density and altering hydrogen-bonding capabilities.
  • Trifluoroethoxy vs. Trifluoromethoxy : The trifluoroethoxy group (-OCH₂CF₃) has a longer chain than trifluoromethoxy (-OCF₃), increasing steric bulk and flexibility. This may enhance interactions with hydrophobic binding pockets in biological targets .

Lipophilicity and Bioavailability

  • In contrast, the parent compound’s trifluoroethoxy group balances moderate lipophilicity (logP ~1.8) with better solubility .
  • Chlorine-substituted derivatives (e.g., 6-chloro-N-(2,2,2-trifluoroethyl)pyridazin-3-amine) show increased reactivity but may face toxicity challenges, limiting their direct therapeutic use .

Metabolic Stability

  • Fluorine atoms in the trifluoroethoxy group reduce metabolic degradation by cytochrome P450 enzymes, extending the half-life of 6-(2,2,2-Trifluoroethoxy)pyridazin-3-amine compared to non-fluorinated analogs like 6-ethoxypyridazin-3-amine .
  • The chloro-methyl derivative (3-(chloromethyl)-6-(2,2,2-trifluoroethoxy)pyridazine) is likely metabolized via glutathione conjugation due to its electrophilic chloro group, which could limit its stability in vivo .

Biological Activity

6-(2,2,2-Trifluoroethoxy)pyridazin-3-amine is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C8H9F3N2O
  • Molecular Weight : 196.17 g/mol
  • IUPAC Name : 6-(2,2,2-trifluoroethoxy)pyridazin-3-amine

The biological activity of 6-(2,2,2-Trifluoroethoxy)pyridazin-3-amine is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The trifluoroethoxy group enhances lipophilicity and may facilitate better membrane permeability, allowing the compound to exert its effects more effectively.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can interact with receptors to modulate signaling pathways associated with various physiological responses.

Biological Activity

Research indicates that 6-(2,2,2-Trifluoroethoxy)pyridazin-3-amine exhibits a range of biological activities:

  • Anticancer Activity : Preliminary studies suggest that derivatives of pyridazine compounds can exhibit cytotoxic effects against various cancer cell lines. For instance, similar compounds have shown significant inhibition against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines with IC50 values in the micromolar range .
    CompoundCell LineIC50 (µM)
    12eA5491.06 ± 0.16
    12eMCF-71.23 ± 0.18
    12eHeLa2.73 ± 0.33
    The mechanism behind this activity often involves the induction of apoptosis and cell cycle arrest in the G0/G1 phase .
  • Antimicrobial Activity : Related studies indicate that pyridazine derivatives may possess antimicrobial properties, potentially making them candidates for further development in treating infections .
  • Cytotoxicity : The compound has been evaluated for its cytotoxic effects using the MTT assay against normal human hepatocytes (LO2) and cancer cell lines, indicating a selective toxicity profile which is critical in drug development .

Case Studies

Several studies have explored the biological activity of pyridazine derivatives, providing insights into the potential applications of 6-(2,2,2-Trifluoroethoxy)pyridazin-3-amine:

  • Cytotoxicity Evaluation : In vitro studies demonstrated that compounds with similar structures exhibited moderate to significant cytotoxicity against multiple cancer cell lines. The results indicated that fluorine substitutions were favorable for enhancing cytotoxic effects .
    • Study Findings :
      • Compound 12e , a triazolo-pyridazine derivative, showed promising results with IC50 values indicating strong anticancer properties.
      • The evaluation included apoptosis assays confirming that these compounds could induce late apoptosis in treated cells.

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